
5,6-Diiodo-8-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diiodo-8-methylquinoxaline: is a quinoxaline derivative characterized by the presence of two iodine atoms at the 5th and 6th positions and a methyl group at the 8th position of the quinoxaline ring. This compound has a molecular formula of C9H6I2N2 and a molecular weight of 395.97 g/mol . Quinoxalines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diiodo-8-methylquinoxaline typically involves the iodination of 8-methylquinoxaline. One common method includes the reaction of 8-methylquinoxaline with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,6-Diiodo-8-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.
Major Products Formed:
Substituted Quinoxalines: Products with various functional groups replacing the iodine atoms.
Oxidized Derivatives: Compounds with different oxidation states of the quinoxaline ring.
Coupled Products: Larger molecules formed through coupling reactions.
Scientific Research Applications
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of various pathogens and cancer cells .
Medicine: Research is ongoing to explore the therapeutic potential of 5,6-Diiodo-8-methylquinoxaline derivatives in treating diseases such as cancer and infectious diseases. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 5,6-Diiodo-8-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s iodine atoms and quinoxaline ring structure allow it to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
5,6-Diiodoquinoxaline: Similar structure but lacks the methyl group at the 8th position.
8-Methylquinoxaline: Lacks the iodine atoms at the 5th and 6th positions.
5,6-Dichloro-8-methylquinoxaline: Similar structure but with chlorine atoms instead of iodine.
Uniqueness: 5,6-Diiodo-8-methylquinoxaline is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical and biological properties. The iodine atoms enhance the compound’s reactivity and potential for substitution reactions, while the methyl group can influence its biological activity and solubility .
Properties
Molecular Formula |
C9H6I2N2 |
|---|---|
Molecular Weight |
395.97 g/mol |
IUPAC Name |
5,6-diiodo-8-methylquinoxaline |
InChI |
InChI=1S/C9H6I2N2/c1-5-4-6(10)7(11)9-8(5)12-2-3-13-9/h2-4H,1H3 |
InChI Key |
RXCLMZJRPYKPFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=NC=CN=C12)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


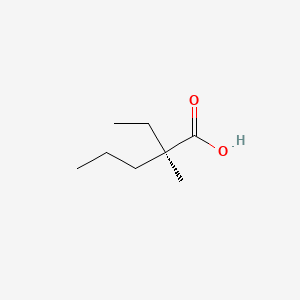
![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
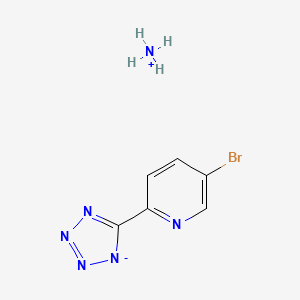

![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
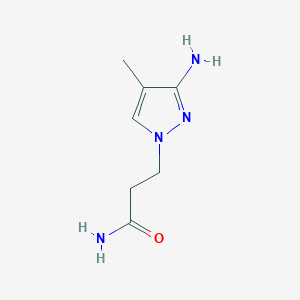
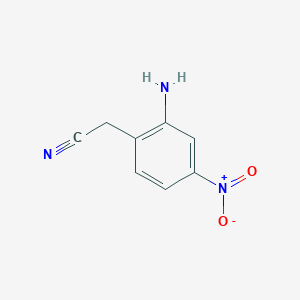



![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
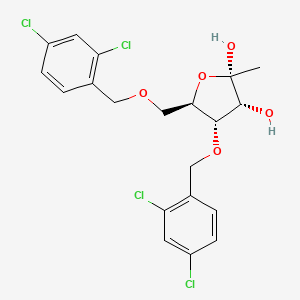
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)
